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Introduction to Copper Interconnects and Diffusion
Barrier Challenges

The transition from aluminum to copper interconnects in semiconductor technology marked a revolutionary

advancement in microelectronics manufacturing. Copper offers significant advantages over aluminum,

including approximately 40% lower bulk resistivity (1.68 μΩ·cm vs. 2.65 μΩ·cm) and superior

electromigration resistance, enabling higher current densities and improved device performance at scaled

technology nodes. However, the implementation of copper interconnects introduced formidable challenges,

principal among them being the prevention of copper diffusion into silicon and dielectric layers. Copper

atoms readily migrate into surrounding materials even at moderate processing temperatures (200-400°C),

causing device degradation, leakage currents, and ultimately circuit failure. This fundamental materials

incompatibility necessitated the development of robust diffusion barrier layers that physically and

chemically isolate copper from sensitive device regions while maintaining electrical connectivity.

The damascene process, which involves etching trenches into dielectric layers, depositing barrier and seed

layers, and electroplating copper followed by chemical-mechanical polishing (CMP), has become the

standard manufacturing approach for copper interconnects. Within this framework, the diffusion barrier

represents a critical component that must fulfill multiple demanding requirements: excellent adhesion to
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both copper and dielectric materials, effective diffusion inhibition at processing and operating temperatures,

high electrical conductivity to minimize line resistance, and the ability to form continuous, conformal

films on complex three-dimensional structures. As feature sizes have scaled below 20nm, these requirements

have become increasingly challenging to meet with conventional barrier materials such as physical vapor

deposited (PVD) Ta/TaN bilayers, driving the investigation of advanced materials and deposition techniques.

Table 1: Comparison of Diffusion Barrier Materials for Copper Interconnects

Material System
Deposition
Method

Advantages Limitations
Suitable
Nodes

Ta/TaN PVD Proven reliability,
excellent barrier

properties

High resistivity, poor
conformality, requires

Cu seed

>45 nm

PDMAT-Based
TaNₓ

Thermal ALD Superior conformality,

controlled stoichiometry,
low impurities

Moderate deposition

rate, precursor cost

≤20 nm

Ruthenium ALD, CVD Direct Cu plating
possible, low resistivity

Limited thermal
stability, copper

intermigration

10-20 nm

2D Materials
(Graphene, h-
BN)

CVD Ultimate thinness,

excellent barrier
properties

Transfer challenges,

defect sensitivity

Future

nodes

Self-Assembled
Monolayers

Solution
processing

Molecular-scale thickness Thermal stability
limitations, integration

challenges

Research
phase

PDMAT Properties and ALD Advantages

Pentakis(dimethylamino)tantalum (PDMAT) with the chemical formula Ta[N(CH₃)₂]₅ represents a

leading precursor for the atomic layer deposition of tantalum nitride diffusion barriers. This organometallic

compound is specifically engineered to address the limitations of halide-based precursors (TaCl₅, TaBr₅),
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which generate corrosive hydrogen halide byproducts and require deposition temperatures exceeding 400°C

to prevent halide contamination in the resulting films. PDMAT belongs to the amide-based precursor

family characterized by tantalum-nitrogen coordinate bonds that undergo relatively low-energy exchange

reactions with nitrogenous co-reactants. The molecular design of PDMAT enables several advantageous

characteristics for thin film deposition: moderate vapor pressure at practical temperatures (typically 70-

100°C), self-limiting surface reactions when exposed to appropriate co-reactants, and relatively low

thermal decomposition thresholds compared to halide alternatives.

The fundamental advantage of atomic layer deposition using PDMAT lies in its ability to deposit highly

conformal, pinhole-free films with precise thickness control on high aspect ratio structures, a critical

requirement for advanced interconnect nodes beyond the 20nm regime. The self-limiting nature of ALD

surface reactions ensures uniform film growth even in challenging topographies such as deep trenches and

vias, where traditional PVD methods suffer from inadequate sidewall coverage and discontinuous films.

Additionally, the transamination-like exchange mechanism between PDMAT and nitrogen co-reactants

provides a favorable reaction pathway for the formation of tantalum nitride with relatively low activation

barriers (10.6-27.6 kcal/mol according to theoretical calculations), enabling effective film growth at

moderate temperatures while minimizing carbon and oxygen incorporation [1].

Table 2: PDMAT Precursor Properties and Handling Requirements

Parameter Specification Notes

Chemical Formula Ta[N(CH₃)₂]₅ Pentakis(dimethylamino)tantalum

Molecular Weight 490.42 g/mol -

Appearance Yellow to amber liquid Moisture sensitive

Vapor Pressure ~0.1 Torr at 75°C Requires heated delivery lines

Typical Evaporator
Temperature

70-100°C -

Recommended Reactor
Temperature

200-350°C Lower than halide precursors
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Parameter Specification Notes

Decomposition
Temperature

>300°C Varies with reactor conditions

Storage Requirements Inert atmosphere, cool and dry Prevents hydrolysis/oxidation

Compatible Co-
reactants

Ammonia (NH₃), Monomethylhydrazine

(MMH), Hydrazine (N₂H₄)

Determines film stoichiometry

Experimental Protocols for PDMAT-Based Diffusion
Barriers

Thermal ALD of TaNₓ Using PDMAT and Ammonia

The following protocol describes the optimized procedure for depositing conductive cubic TaN using

PDMAT and ammonia as co-reactants, achieving films with resistivity as low as 70 mΩ·cm and minimal

impurity content. This process is conducted in a commercial thermal ALD reactor (e.g., Oxford Instruments

OpAL) with chamber walls heated to 100°C to prevent precursor condensation. Begin by preparing

substrates (typically 100mm diameter p-type Si(100) with native SiO₂ or cleaned soda lime glass slides) and

loading them into the reactor. The deposition sequence consists of the following cyclic steps: (1) PDMAT

dose: Introduce PDMAT vapor into the chamber using an inert carrier gas (N₂ or Ar) for 6 seconds at a

reactor temperature of 300°C, allowing saturated chemisorption onto the substrate surface; (2) First purge:

Remove non-chemisorbed precursor and reaction byproducts with a 15-second inert gas purge; (3) NH₃

dose: Expose the surface to ammonia gas for 3 seconds to complete the surface reaction and form the

tantalum nitride layer; (4) Second purge: Evacuate reaction byproducts and excess ammonia with a 15-

second inert gas purge. This four-step sequence constitutes one ALD cycle, producing approximately 0.6Å of

TaN film. Repeat for 600 cycles to achieve a nominal thickness of 3.6nm, though the self-limiting nature

enables precise thickness control through cycle count [1].

The critical process parameters requiring optimization and monitoring include reactor temperature (200-

350°C range), precursor and co-reactant pulse durations, purge efficiencies, and carrier gas flow rates.
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In-situ quartz crystal microbalance (QCM) measurements are strongly recommended to validate self-limiting

growth behavior and determine saturation characteristics for both precursors. Post-deposition, films should

be characterized for thickness by spectroscopic ellipsometry or X-ray reflectivity, resistivity by four-point

probe measurements, composition by X-ray photoelectron spectroscopy (XPS), and crystal structure by

grazing-incidence X-ray diffraction (GI-XRD). Properly optimized films should exhibit cubic TaN structure

with carbon and oxygen content below 2 atomic percent, confirming efficient ligand exchange and minimal

precursor decomposition [1].

Thermal ALD of Ta₃N₅ Using PDMAT and Monomethylhydrazine

For applications requiring higher nitrogen content and insulating properties, the following protocol describes

the deposition of semi-insulating Ta₃N₅ using PDMAT and monomethylhydrazine (MMH) as co-reactants.

The general procedure mirrors the ammonia-based process with key modifications to accommodate the

different reaction chemistry: (1) PDMAT dose: 6-second pulse at 300°C reactor temperature; (2) First

purge: 15-second inert gas purge; (3) MMH dose: 20-millisecond pulse (significantly shorter than ammonia

due to higher reactivity); (4) Second purge: 15-second inert gas purge. The growth per cycle for this process

is approximately 0.4Å at 300°C. The resulting films exhibit significantly higher resistivity (>6 Ω·cm) and

correspond to the Ta₃N₅ phase, making them suitable for applications where electrical insulation is required

alongside diffusion barrier properties [1].

The following Graphviz diagram illustrates the complete ALD process workflow for both conductive and

insulating tantalum nitride films:
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Substrate Preparation
Si with native SiO₂

PDMAT Dosing
(6 sec pulse, 300°C)

Purge Cycle
(15 sec inert gas)

Co-reactant Dosing

Purge Cycle
(15 sec inert gas)

Ammonia (NH₃)
3 sec pulse

Monomethylhydrazine
20 ms pulse

Target Thickness
Reached?

No

Film Characterization
Ellipsometry, XPS, 4-point probe

Yes

Conductive TaN
ρ ≈ 70 mΩ·cm

Insulating Ta₃N₅

ρ > 6 Ω·cm
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Click to download full resolution via product page

Diagram 1: ALD Process Workflow for PDMAT-Based Tantalum Nitride Films

Performance Data and Characterization Results

Electrical and Materials Properties

The electrical and structural properties of PDMAT-based tantalum nitride films exhibit strong dependence on

both deposition temperature and co-reactant chemistry. Systematic investigation of the temperature

dependence reveals that the growth per cycle for the PDMAT/NH₃ process remains relatively constant at

approximately 0.6Å/cycle between 250-300°C, indicating a stable ALD window with self-limiting behavior.

Outside this temperature range, undesirable effects emerge: below 250°C, diminished precursor reactivity

leads to reduced growth rates, while above 300°C, thermal decomposition of PDMAT becomes significant,

increasing growth rates and potentially compromising film quality. The PDMAT/MMH process displays a

similar temperature window with lower growth per cycle (0.4Å/cycle at 300°C), consistent with the different

surface reaction mechanism [1].

Electrical characterization demonstrates that films deposited using PDMAT and ammonia at 300°C exhibit

resistivity values of 70 mΩ·cm, representing the lowest reported value for thermal ALD of TaN without

additional reductants. This low resistivity correlates with the cubic TaN crystal structure identified by XRD

analysis. In contrast, films deposited using PDMAT and MMH under identical conditions show substantially

higher resistivity (>6 Ω·cm) and correspond to the Ta₃N₅ phase. Compositional analysis by XPS reveals that

both processes achieve exceptionally low impurity levels with undetectable oxygen and carbon content

below 2%, confirming efficient ligand exchange reactions and minimal precursor incorporation [1].

Table 3: Performance Characteristics of PDMAT-Based ALD Processes

Parameter PDMAT + NH₃ PDMAT + MMH Measurement Method

Growth Temperature 200-350°C 200-350°C -

Optimal Temperature 300°C 300°C -
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Parameter PDMAT + NH₃ PDMAT + MMH Measurement Method

Growth Per Cycle 0.6 Å/cycle 0.4 Å/cycle Spectroscopic Ellipsometry

Film Stoichiometry TaN Ta₃N₅ XPS, RBS

Crystal Structure Cubic TaN Amorphous/Ta₃N₅ GI-XRD

Electrical Resistivity 70 mΩ·cm >6 Ω·cm 4-point probe

Carbon Content <2% <2% XPS

Oxygen Content Undetectable Undetectable XPS

Density High (comparable to bulk) Moderate XRR

Barrier Performance Comparison

The efficacy of PDMAT-derived diffusion barriers must be evaluated against industry requirements for

copper interconnect technology. Traditional PVD Ta/TaN barriers exhibit excellent copper diffusion blocking

capabilities but face significant challenges with continuous scaling below 20nm due to limited conformality

in high aspect ratio features. ALD-based barriers address this fundamental limitation while maintaining

adequate diffusion barrier performance. Standard evaluation methods involve annealing experiments on

copper/barrier/dielectric stacks followed by electrical testing (monitoring leakage currents in metal-insulator-

semiconductor capacitors) and physical analysis (cross-sectional TEM, energy-dispersive X-ray

spectroscopy). PDMAT-based TaN barriers demonstrate stability up to 500-600°C in nitrogen atmosphere,

successfully preventing copper diffusion through the barrier layer as evidenced by maintained electrical

integrity and absence of copper silicide formation at the silicon interface [1] [2].

Comparative analysis reveals that the conformality advantage of ALD processes becomes increasingly

critical as interconnect dimensions shrink. While PVD barriers exhibit thickness variations and potential

discontinuities on sidewalls of high aspect ratio features, ALD barriers maintain uniform thickness regardless

of topography. This fundamental characteristic makes PDMAT-based ALD particularly suitable for advanced

technology nodes where the barrier layer constitutes a significant portion of the total interconnect cross-
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section. Additionally, the ability to tune film stoichiometry and properties through co-reactant selection

provides materials engineering flexibility not available with PVD approaches [2].

Troubleshooting and Optimization Guidelines

Common Process Issues and Solutions

Excessive Resistivity in Conductive TaN Films: If resistivity values significantly exceed the

benchmark 70 mΩ·cm, possible causes include incomplete ligand exchange, oxygen contamination, or

deviation from optimal stoichiometry. Recommended corrective actions: verify co-reactant purity

(especially ammonia water content), ensure adequate purge sequences to prevent precursor mixing,

confirm reactor temperature calibration, and implement in-situ QCM to validate self-limiting growth.

Additional characterization by XPS can identify specific contaminants guiding process adjustments

[1].

Non-uniform Film Growth or Poor Step Coverage: These issues typically indicate that the process

is operating outside the ALD window, potentially due to precursor condensation, thermal

decomposition, or inadequate purging. Solution approaches include optimizing precursor vaporization

temperature to prevent decomposition during delivery, verifying substrate temperature uniformity

across the reactor, increasing purge durations and efficiencies, and potentially introducing pulse/purge

sequences to enhance precursor transport in high aspect ratio features [1].

Carbon or Oxygen Incorporation in Films: Impurity levels above 2 atomic percent suggest

incomplete surface reactions or contamination sources. Troubleshooting should focus on: ensuring

reactor integrity and base pressure (<10⁻⁶ Torr recommended), verifying precursor purity and handling

procedures to prevent air/moisture exposure, confirming co-reactant flow rates and distributions, and

potentially introducing additional reactive species (atomic H or N radicals) during or after deposition

to remove incorporated impurities [1].

Advanced Applications and Implementation
Considerations
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The unique properties of PDMAT-derived diffusion barriers enable several advanced applications beyond

conventional copper interconnects. In non-volatile magnetic random access memory (MRAM), PDMAT-

based TaN serves as an effective non-magnetic interlayer between magnetic materials, leveraging its high

conductivity and thermal stability. For photonic structures such as inverse opals, the high refractive index

(approximately 3) and partial transparency of Ta₃N₅ in visible wavelengths make it suitable for optical

applications, while its insulating properties prevent parasitic absorption. The stoichiometric control available

through PDMAT ALD also enables applications in photocatalysis and photoelectrolysis, where Ta₃N₅ has

demonstrated promising performance for water splitting reactions due to its appropriate band gap and band

edge positions [1].

Implementation in production environments requires consideration of practical aspects beyond fundamental

materials properties. Throughput optimization may involve reducing purge times through pressure cycling

approaches while maintaining film quality, or implementing spatial ALD configurations for higher wafer

throughput. Integration challenges particularly regarding interface engineering with low-k dielectrics may

require surface pretreatment strategies to ensure nucleation and adhesion while minimizing damage to

porous low-k materials. Additionally, manufacturing considerations such as precursor utilization

efficiency, byproduct management, and tool maintenance requirements should be evaluated during process

development. The higher cost of PDMAT compared to inorganic precursors must be balanced against

performance advantages and potentially higher yields at advanced technology nodes [1] [2].

Conclusion and Future Outlook

PDMAT-based atomic layer deposition represents a sophisticated materials engineering solution for diffusion

barrier applications in advanced copper interconnects. The protocols outlined in this document provide

researchers with validated methodologies for depositing both conductive TaN and insulating Ta₃N₅ films

with excellent conformality, controlled stoichiometry, and minimal impurity incorporation. The ability to

tune electrical properties through co-reactant selection while maintaining exceptional diffusion barrier

performance makes this approach particularly valuable for increasingly complex interconnect architectures at

sub-20nm technology nodes.

Future developments in this field will likely focus on further lowering process temperatures to accommodate

thermal budget constraints in advanced packaging schemes, improving precursor efficiency to reduce

manufacturing costs, and exploring hybrid approaches combining PDMAT with other precursors for graded
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or composite barrier structures. Additionally, the integration of PDMAT-based barriers with emerging

interconnect metals such as ruthenium and cobalt presents interesting research opportunities. As interconnect

scaling continues to push materials to their fundamental limits, the precision and control offered by ALD

processes using sophisticated precursors like PDMAT will become increasingly essential for maintaining

device performance and reliability [1] [3] [2].

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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